molecular formula C14H15N3O3S B2957302 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 2097932-54-0

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide

Cat. No. B2957302
CAS RN: 2097932-54-0
M. Wt: 305.35
InChI Key: LWQKBONWPHEARN-UHFFFAOYSA-N
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Description

“N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide” is a complex organic compound. It contains a furan ring and a thiophene ring, both of which are five-membered heterocyclic compounds . The compound also includes an imidazolidine ring, which is a saturated five-membered ring containing two nitrogen atoms.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, furan and thiophene derivatives can be synthesized through acylation, oxidation, and electrophilic substitution reactions .


Molecular Structure Analysis

The molecular formula of this compound is C14H15N3O3S, and its molecular weight is 305.35. It contains a furan ring, a thiophene ring, and an imidazolidine ring, all of which can influence its chemical properties and reactivity.


Chemical Reactions Analysis

The furan and thiophene rings in the compound can undergo various chemical reactions, including electrophilic substitution, oxidation, and reduction . The imidazolidine ring can also participate in various reactions due to the presence of nitrogen atoms.

Scientific Research Applications

Synthesis and Reactivity

Research has shown that compounds with furan and thiophene moieties, similar to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide, are synthesized through various methods, including electrophilic substitution reactions and reactions involving metallo-imidazolidine intermediates. For example, Aleksandrov and El’chaninov (2017) discussed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which involves coupling reactions and treatment with P2S5, indicating the versatility of these compounds in organic synthesis (Aleksandrov & El’chaninov, 2017). Carpenter and Chadwick (1985) elaborated on the chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives, showcasing the potential for chemical modifications to enhance the properties of such compounds (Carpenter & Chadwick, 1985).

Biological Activities

Several studies have investigated the potential biological activities of compounds containing furan and thiophene moieties. For instance, Franchetti et al. (1995) synthesized furanfurin and thiophenfurin, analogues of tiazofurin, and evaluated their antitumor activity and interactions with inosine monophosphate dehydrogenase, highlighting the therapeutic potential of these compounds (Franchetti et al., 1995). Additionally, Başoğlu et al. (2013) designed, synthesized, and tested the antimicrobial activities of azole derivatives starting from furan-2-carbohydrazide, demonstrating the antimicrobial potential of these molecules (Başoğlu et al., 2013).

Structural and Electronic Characterization

The structural and electronic characteristics of compounds similar to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide have also been a focus of research. Cakmak et al. (2022) performed experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole, including synthesis, molecular characterization, and biological activity assessment, providing insights into the structure-activity relationships (Cakmak et al., 2022).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-13-15-4-5-17(13)14(19)16-8-11(10-3-7-21-9-10)12-2-1-6-20-12/h1-3,6-7,9,11H,4-5,8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQKBONWPHEARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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